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molecular formula C10H23N3 B3052809 3-(4-Isopropyl-piperazin-1-yl)-propylamine CAS No. 4553-26-8

3-(4-Isopropyl-piperazin-1-yl)-propylamine

Cat. No. B3052809
M. Wt: 185.31 g/mol
InChI Key: IZXMGGLFJGYNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07547691B2

Procedure details

Hydrazine (8.63 g, 270 mmol) is added to a stirred suspension of 2-[3-(4-isopropylpiperazin-1-yl)-propyl]-isoindole-1,3-dione (17.0 g, 53.9 mmol) in anhydrous ethanol (400 mL). The resultant mixture is heated in an oil bath at 75° C. for 16 hours. At ambient temperature, dichloromethane (300 mL) is added to the mixture and the suspension is allowed to stir for 10 minutes. After filtration and concentration, the title compound is obtained as a tan oil (8.12 g, 81% yield).
Quantity
8.63 g
Type
reactant
Reaction Step One
Name
2-[3-(4-isopropylpiperazin-1-yl)-propyl]-isoindole-1,3-dione
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Yield
81%

Identifiers

REACTION_CXSMILES
NN.[CH:3]([N:6]1[CH2:11][CH2:10][N:9]([CH2:12][CH2:13][CH2:14][N:15]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:8][CH2:7]1)([CH3:5])[CH3:4].ClCCl>C(O)C>[CH:3]([N:6]1[CH2:7][CH2:8][N:9]([CH2:12][CH2:13][CH2:14][NH2:15])[CH2:10][CH2:11]1)([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
8.63 g
Type
reactant
Smiles
NN
Name
2-[3-(4-isopropylpiperazin-1-yl)-propyl]-isoindole-1,3-dione
Quantity
17 g
Type
reactant
Smiles
C(C)(C)N1CCN(CC1)CCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and concentration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)N1CCN(CC1)CCCN
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8.12 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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